Liafensine
概要
説明
Liafensine, also known as BMS-820836, is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) which was under development by Bristol-Myers Squibb for the treatment of major depressive disorder. Though it demonstrated comparable effectiveness to escitalopram and duloxetine in phase II clinical trials, development was terminated in 2013 because this compound failed to show superior effectiveness relative to these drugs, a decision that was made likely based on its increased capacity for side effects as well as potential for abuse.
科学的研究の応用
1. Role in Neurotransmitter Uptake Inhibition
Liafensine, identified as a monoamine reuptake inhibitor, has been extensively studied for its effects on neurotransmitter uptake. Nomifensine, a similar compound, significantly inhibits the uptake of noradrenaline (NA) and dopamine (DA) but is a relatively weaker inhibitor of serotonin (5-HT) uptake. This suggests that this compound may share similar properties, potentially affecting mood and behavior through its action on these neurotransmitters (Tuomisto, 1977).
2. Impact on Weight Management
Research on Tesofensine, a drug closely related to this compound, indicates its potent appetite suppressive effect, primarily through the inhibition of monoamine reuptake. This mechanism suggests a potential application of this compound in obesity management. Studies demonstrate that tesofensine-induced hypophagia (reduced food intake) is mediated by stimulating α1 adrenoceptor and dopamine D1 receptor pathways, which might be an effect shared by this compound (Axel et al., 2010).
3. Application in Parkinsonism Management
Nomifensine has been studied for its application in treating Parkinsonism. It facilitates dopaminergic and noradrenergic transmission, showing a moderate therapeutic effect in patients with Parkinsonism. This provides insights into the potential of this compound in managing similar conditions, given its related pharmacological profile (Teychenné et al., 1977).
4. Effects on Dopamine Transporter Occupancy
Tesofensine, being a monoamine reuptake inhibitor like this compound, has shown effects on dopamine transporter (DAT) occupancy. This occupancy is dose-dependent, suggesting that this compound might also affect dopamine levels in the brain, which could have implications for treating disorders related to dopamine dysregulation (Appel et al., 2014).
5. Modulation of Brain Derived Neurotrophic Factor (BDNF)
This compound, like tesofensine, may have an impact on neurotrophic factors. Studies have shown that chronic treatment with tesofensine increases BDNF mRNA in certain brain regions. This suggests that this compound could have a role in modulating neurotrophic factors, potentially contributing to its antidepressant effects (Larsen et al., 2007).
6. Interaction with Amine Uptake Mechanisms
Nomifensine's structure and function provide insights into the potential mechanisms of this compound. Its ability to inhibit amine uptake mechanisms, particularly those related to dopamine and noradrenaline, underscores its relevance in neurological research and potential therapeutic applications (Schacht & Heptner, 1974).
特性
CAS番号 |
1198790-53-2 |
---|---|
分子式 |
C24H22N4 |
分子量 |
366.468 |
IUPAC名 |
(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine |
InChI |
InChI=1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1 |
InChIキー |
VCIBGDSRPUOBOG-QFIPXVFZSA-N |
SMILES |
NC1=NN=C(C2=CC3=C(C=C2)[C@H](C4=CC=C5C=CC=CC5=C4)CN(C)C3)C=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BMS-820836; BMS 820836; BMS820836; Liafensine |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。